molecular formula C17H18N2O B5687344 (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide

Cat. No.: B5687344
M. Wt: 266.34 g/mol
InChI Key: VEFZPKIWMRETSQ-MDWZMJQESA-N
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Description

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent, and the pH is adjusted to 7-8. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one
  • 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one

Uniqueness

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dimethylamino group and a phenylprop-2-enamide moiety makes it a versatile compound with diverse applications in various fields of research .

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFZPKIWMRETSQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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